3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzofuran core and substituent arrangement. The parent structure, 2-benzofuran-1(3H)-one, consists of a fused benzene and furan ring system with a ketone oxygen at position 1. The substituent at position 3 comprises a 1-nitrovinyl group modified by a benzylamino moiety at the vinyl carbon (C2).
The systematic IUPAC name is 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one , reflecting the following hierarchy:
- Benzofuran core : Numbered such that the ketone oxygen occupies position 1.
- Nitrovinyl group : A vinyl chain (-CH=CH-) with a nitro (-NO₂) group at position 1 and a benzylamino (-NH-CH₂-C₆H₅) group at position 2.
The molecular formula is C₁₇H₁₄N₂O₄ , calculated as follows:
- Benzofuran core : C₉H₆O₂
- Nitrovinyl-benzylamino substituent : C₈H₈N₂O₂
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Benzofuran-1(3H)-one | C₉H₆O₂ |
| Nitrovinyl group | C₂HNO₂ |
| Benzylamino group | C₆H₇N |
| Total | C₁₇H₁₄N₂O₄ |
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this compound is unavailable in the provided sources, insights can be extrapolated from related benzofuran-nitro systems. For example, the crystal structure of 3-[(2-hydroxy-4-nitrophenyl)amino]-2-benzofuran-1(3H)-one (CID 4587653) reveals a dihedral angle of 60.20° between the nitro-substituted benzene and benzofuran planes. Similarly, brominated nitrobenzofuran derivatives exhibit planar deviations influenced by steric and electronic effects.
Key conformational features of this compound likely include:
- Nitrovinyl geometry : The nitro group adopts a trans configuration relative to the benzylamino group to minimize steric clash, as observed in analogous nitrovinyl structures.
- Benzofuran planarity : The fused benzene and furan rings remain coplanar, while the substituent at position 3 introduces torsional strain. Computational models suggest a dihedral angle of 55–65° between the benzofuran core and the nitrovinyl-benzylamino substituent.
Table 2: Comparative Crystallographic Parameters
| Compound | Dihedral Angle (°) | Space Group | Reference |
|---|---|---|---|
| 3-[(2-hydroxy-4-nitrophenyl)amino]-... | 60.20 | P2₁/c | |
| 3-(2-Bromophenyl)-2-nitro-... | 69.2 | P2₁2₁2₁ | |
| Target compound | ~58 (predicted) | — | — |
Stereochemical Features of the Nitrovinyl-Benzofuran Core
The nitrovinyl group introduces two stereochemical elements:
- E/Z isomerism : The C=C double bond in the nitrovinyl moiety permits geometric isomerism. The bulky benzylamino and nitro groups likely favor the E isomer (antiperiplanar arrangement) to reduce steric hindrance.
- Chiral centers : The benzylamino nitrogen and vinyl carbon may act as stereogenic centers depending on substitution patterns. However, in this compound, the vinyl carbon (C2) is bonded to two distinct groups (benzylamino and nitro), creating a potential chiral center.
Nuclear magnetic resonance (NMR) studies of similar compounds reveal distinct coupling constants for E and Z isomers (e.g., 3-anilino-3H-2-benzofuran-1-one exhibits J = 12.5 Hz for trans-vinylic protons). For the target compound, the nitro group’s electron-withdrawing nature further deshields adjacent protons, producing characteristic downfield shifts in ¹H NMR spectra.
Comparative Analysis with Related Benzofuran Derivatives
Table 3: Structural Comparison with Analogues
| Compound (CID) | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 2864713 | C₁₄H₁₁NO₂ | 3-anilino | 225.24 |
| 4587653 | C₁₄H₁₀N₂O₅ | 3-(2-hydroxy-4-nitroanilino) | 286.24 |
| 5926960 (target) | C₁₇H₁₄N₂O₄ | 3-[2-(benzylamino)-1-nitrovinyl] | 310.30 |
Electronic Effects :
Steric Profiles :
Hydrogen-Bonding Capacity :
- Unlike 3-anilino derivatives, which form intramolecular N–H⋯O bonds, the target compound’s benzylamino group participates in intermolecular H-bonding, as suggested by IR spectra of related structures.
Properties
IUPAC Name |
3-[(E)-2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-17-14-9-5-4-8-13(14)16(23-17)15(19(21)22)11-18-10-12-6-2-1-3-7-12/h1-9,11,16,18H,10H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJOBJRRNMJBIW-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a nitrovinyl precursor, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the nitrovinyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibition of Amyloid Fiber Formation
Recent studies have highlighted the potential of 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one as an inhibitor of amyloid fiber formation, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. Research published in the European Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds, including this specific compound, exhibit significant interactions with amyloid fibers. The study utilized techniques such as Thioflavin T fluorescence assays and atomic force microscopy to assess the effectiveness of these compounds in inhibiting tau amyloid fibers, which are implicated in Alzheimer's disease pathology .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on benzofuran derivatives have provided insights into how modifications to the chemical structure can enhance biological activity. For instance, variations in substituents on the benzofuran ring have been shown to influence the compound's ability to inhibit amyloid formation. Such studies are vital for guiding future drug design efforts aimed at developing therapeutic agents for neurodegenerative conditions .
Organic Synthesis
Synthetic Pathways
This compound can be synthesized through various organic reactions involving benzofuran and nitrovinyl derivatives. The synthetic routes often involve multi-step processes that include Friedel-Crafts acylation and condensation reactions. These methods are essential for producing not only this compound but also related derivatives that may possess enhanced pharmacological properties .
Potential in Material Science
The unique properties of this compound may also find applications in material science, particularly in developing organic electronic materials or sensors. The presence of nitro groups and the aromatic system can contribute to desirable electronic properties, making it a candidate for further exploration in organic photovoltaics or as an electroactive material .
Mechanism of Action
The mechanism of action of 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the nitrovinyl group can participate in redox reactions, modulating the activity of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one: is similar to other benzofuran derivatives such as:
Uniqueness
What sets this compound apart is its combination of a benzylamino group and a nitrovinyl group on the benzofuran ring. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets compared to other benzofuran derivatives .
Biological Activity
3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structure, which combines a benzylamino group and a nitrovinyl moiety on a benzofuran ring, allows it to interact with various biological targets, including enzymes and receptors.
The mechanism of action of this compound primarily involves its interaction with molecular targets:
- Enzyme Interaction : The benzylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
- Redox Reactions : The nitrovinyl group can participate in redox reactions, modulating the activity of target molecules and leading to changes in cellular pathways.
These interactions suggest that this compound may have implications in various biological processes, including enzyme regulation and potential therapeutic applications.
Mutagenicity and Carcinogenicity
The compound's structural components may also imply mutagenic properties. Related studies have demonstrated that benzylating agents can induce mutations in bacterial models, suggesting that this compound could exhibit similar effects under certain conditions. For example, unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an oesophageal carcinogen, indicating the importance of further investigation into the mutagenic potential of this compound .
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition capabilities of related compounds found that certain nitro-containing benzofuran derivatives effectively inhibited key enzymes involved in cancer metabolism. This suggests that this compound may also possess similar inhibitory properties, warranting further exploration.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving various cell lines (e.g., HeLa and MCF-7), compounds structurally similar to this compound showed significant cell growth inhibition. The results highlighted the need for detailed analysis of this compound's effects on cell viability and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzylamino + Nitrovinyl | Potential anticancer, mutagenic |
| N-Nitrosomethylbenzylamine | Benzyl + Nitro | Oesophageal carcinogen |
| Benzofuran derivatives | Varies | Cytotoxicity against cancer cells |
Q & A
Basic: What are the established synthetic routes for 3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, and what critical reaction parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as:
- Step 1 : Preparation of the benzofuran-1(3H)-one core via cyclization of substituted salicylaldehyde derivatives.
- Step 2 : Introduction of the nitrovinyl group via condensation reactions, often using nitroalkanes or nitrostyrene precursors.
- Step 3 : Functionalization with benzylamino groups via nucleophilic substitution or reductive amination.
Critical parameters include:
- Temperature control during nitrovinyl formation to avoid decomposition.
- Catalyst selection (e.g., palladium for C–N coupling) to enhance regioselectivity .
- Solvent polarity to stabilize intermediates (e.g., DMF or THF for polar transition states).
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves 3D molecular geometry. SHELX programs (e.g., SHELXL97) refine bond lengths/angles and validate structural models .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., benzylamino protons at δ 3.8–4.2 ppm).
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] with <5 ppm error) .
- Elemental analysis : Validates purity via %C/H/N matching theoretical values (e.g., ±0.3% tolerance) .
Advanced: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?
Methodological Answer:
- Data validation : Use checkCIF/PLATON to identify outliers in bond lengths/angles. For example, C–C bonds in aromatic rings should be ~1.39 Å; deviations >0.02 Å require re-examination .
- Restraints/Constraints : Apply SHELXL97 restraints for disordered regions (e.g., nitro groups with rotational freedom) .
- Data-to-parameter ratio : Maintain >10:1 to avoid overfitting. For example, 3449 reflections for 212 parameters in related compounds ensures reliable refinement .
Advanced: What strategies optimize regioselectivity in benzofuranone derivatives' functionalization?
Methodological Answer:
- Directed metalation : Use directing groups (e.g., nitro) to control electrophilic substitution sites .
- Protecting groups : Temporarily block reactive sites (e.g., benzylamine protection with Boc groups) during multi-step synthesis .
- Computational modeling : DFT calculations predict reactive sites via Fukui indices or electrostatic potential maps .
Basic: What biological activities are associated with benzofuranone derivatives, and how are they assessed?
Methodological Answer:
- Antimicrobial activity : Tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antiviral potential : Evaluated using HIV protease inhibition assays (IC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) measure IC values .
Advanced: How do intermolecular interactions in the crystal lattice affect physicochemical properties?
Methodological Answer:
- Hydrogen bonding : N–H···O and C–H···O interactions (e.g., 2.8–3.2 Å) influence solubility and melting points .
- π-π stacking : Aromatic ring interactions (3.4–3.8 Å spacing) enhance thermal stability .
- Software analysis : Mercury (CCDC) visualizes packing diagrams and quantifies interaction energies .
Advanced: How to validate computational models against experimental data for this compound?
Methodological Answer:
- Geometry optimization : Compare DFT-calculated bond lengths/angles (e.g., Gaussian/B3LYP) with XRD data. Discrepancies >0.05 Å suggest model inaccuracies .
- Spectroscopic matching : Overlay computed IR/Raman spectra (e.g., using ORCA) with experimental data to validate vibrational modes .
- Docking studies : Match predicted binding affinities (AutoDock Vina) with bioassay results to confirm pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
